Technical Monograph: 4-Amino-2-chloro-3-pyridinol HCl as a Strategic Scaffold in Medicinal Chemistry
Technical Monograph: 4-Amino-2-chloro-3-pyridinol HCl as a Strategic Scaffold in Medicinal Chemistry
Topic: 4-Amino-2-chloro-3-pyridinol hydrochloride (CAS 1986268-11-4) properties Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Compound Identity
4-Amino-2-chloro-3-pyridinol hydrochloride (CAS 1986268-11-4) represents a high-value "linchpin" intermediate in the synthesis of fused heterocyclic therapeutics. Its structural uniqueness lies in its dense functionalization : a pyridine core decorated with three contiguous reactive centers—a chlorine atom at C2, a hydroxyl group at C3, and an amino group at C4.
This specific substitution pattern renders the compound an ideal precursor for constructing oxazolo[4,5-c]pyridines and pyrido[4,3-b][1,4]oxazines , scaffolds frequently privileged in oncology (specifically kinase and GTPase inhibitors) and immunology.
Chemical Identity Table[1]
| Property | Specification |
| CAS Number | 1986268-11-4 |
| IUPAC Name | 4-Amino-2-chloropyridin-3-ol hydrochloride |
| Molecular Formula | C₅H₅ClN₂O[1][2][3] · HCl |
| Molecular Weight | 181.02 g/mol (Salt); 144.56 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in DMSO, Methanol, Water (due to HCl salt form) |
| pKa (Calc) | ~3.5 (Pyridine N), ~8.5 (Phenolic OH) |
| Key Substructure | ortho-Amino-Hydroxy motif (C3/C4); ortho-Chloro motif (C2) |
Synthetic Utility & Mechanism of Action[5]
The strategic value of CAS 1986268-11-4 lies in its orthogonal reactivity . The molecule offers three distinct "handles" for chemical modification, allowing medicinal chemists to build complexity in a step-wise, controlled manner.
The "Ortho-Amino-Hydroxy" Cyclization Vector
The adjacent C3-hydroxyl and C4-amino groups are perfectly positioned for heterocyclization. This is the primary utility of this scaffold.
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Reaction with Phosgene/CDI: Yields 2-chloro-oxazolo[4,5-c]pyridine-2(3H)-one .
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Reaction with Carboxylic Acids/Orthoesters: Yields 2-substituted-oxazolo[4,5-c]pyridines .
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Reaction with 1,2-Bifunctional Electrophiles: Yields pyrido-oxazines .
The C2-Chloro "Late-Stage" Handle
The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (SNAr) after the pyridine nitrogen is protonated or alkylated, or via Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki).
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Strategic Logic: Chemists typically perform the cyclization at C3/C4 first to lock the fused ring system, then utilize the C2-Cl for coupling to a solubilizing tail or a specificity pocket binder.
Visualization: Reactivity Divergence
The following diagram illustrates the primary synthetic pathways originating from this scaffold.
Caption: Divergent synthetic pathways for CAS 1986268-11-4. The scaffold allows parallel exploration of fused ring formation and C2-functionalization.
Experimental Protocols
Synthesis of the Scaffold (Self-Validating Route)
While the compound is commercially available, in-house preparation ensures purity control, particularly regarding regioisomers. The most robust route involves the nitration of 2-chloro-3-pyridinol followed by reduction.
Step 1: Regioselective Nitration
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Reagents: 2-Chloro-3-pyridinol, Fuming HNO₃, H₂SO₄.
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Mechanism: The C3-hydroxyl group is a strong ortho/para director. Position 2 is blocked by Chlorine. Position 4 (ortho) and Position 6 (para) are available. Under standard mixed-acid conditions, nitration favors the C4 position due to electronic reinforcement, though C6 isomers must be separated.
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Protocol:
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Dissolve 2-chloro-3-pyridinol (1.0 eq) in conc. H₂SO₄ at 0°C.
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Add fuming HNO₃ (1.1 eq) dropwise, maintaining T < 10°C.
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Allow to warm to RT and stir for 2-4 hours.
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Pour onto ice; filter the yellow precipitate (2-chloro-4-nitro-3-pyridinol).
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Validation Point: Confirm regiochemistry via ¹H NMR (look for two doublets for C5-H and C6-H with characteristic coupling constants).
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Step 2: Reduction to Amine (CAS 1986268-11-4)
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Reagents: Fe powder/NH₄Cl (mild) or H₂/Pd-C (standard).
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Note: Hydrogenation over Pd-C must be carefully monitored to avoid dechlorination (hydrodehalogenation) at C2. Iron-mediated reduction is chemically safer for preserving the C-Cl bond.
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Protocol:
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Suspend nitro intermediate in EtOH/Water (3:1).
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Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
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Reflux for 2 hours.
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Filter hot through Celite.
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Acidify filtrate with HCl in dioxane to precipitate the hydrochloride salt.
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Validation Point: LC-MS should show M+H = 145/147 (3:1 ratio for Cl isotope).
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Handling & Stability
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
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Oxidation: The electron-rich aminophenol motif is susceptible to air oxidation (turning brown/black). All reactions should be performed under Nitrogen or Argon.
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Safety: Chloropyridines are potential skin irritants.[3] The aminophenol moiety suggests potential toxicity; handle with full PPE.
Case Study: Application in Kinase Inhibitor Design
In the context of drug discovery, this scaffold is often used to synthesize ATP-competitive inhibitors . The oxazolopyridine core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.
Workflow:
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Cyclization: 1986268-11-4 is treated with triethyl orthoformate to yield 2-chloro-oxazolo[4,5-c]pyridine .
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Scaffold Extension: The C2-Cl is displaced by a diamine (e.g., piperazine) via SNAr.
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Elaboration: The exposed amine is coupled to an acrylamide (for covalent inhibition, e.g., KRAS G12C or EGFR T790M targeting).
Caption: Typical medicinal chemistry workflow converting the raw intermediate into a kinase inhibitor core.
References
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PubChem Compound Summary. (2025). 2-Chloro-3-pyridinol (Related Substructure Data). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). Processes and intermediates in the preparation of C5aR antagonists (US9745268B2). Discusses related pyridine intermediates.
